2-Bromo-1-(2,6-difluorophenyl)ethanone
Overview
Description
2-Bromo-1-(2,6-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrF2O and a molecular weight of 235.03 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanone typically involves the bromination of 2,6-difluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,6-difluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as azides, thiocyanates, or ethers.
Reduction: 2-(2,6-difluorophenyl)ethanol.
Oxidation: 2,6-difluorobenzoic acid.
Scientific Research Applications
2-Bromo-1-(2,6-difluorophenyl)ethanone is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,6-difluorophenyl)ethanone involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds . The carbonyl group can undergo reduction or oxidation, leading to various derivatives with different biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,5-difluorophenyl)ethanone
- 2-Bromo-1-(2,5-difluorophenyl)ethanone
- 2-Bromo-1-(2,3-difluorophenyl)ethanone
Uniqueness
2-Bromo-1-(2,6-difluorophenyl)ethanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets . This distinct structure makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
2-bromo-1-(2,6-difluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKLFNHMBFDXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380838 | |
Record name | 2-bromo-1-(2,6-difluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56159-89-8 | |
Record name | 2-bromo-1-(2,6-difluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluorophenacyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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